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Benzyl benzylcarbamate

Cat. No.: B1351978
CAS No.: 39896-97-4
M. Wt: 241.28 g/mol
InChI Key: ILKFHZRKLTWFKR-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

Benzyl (B1604629) benzylcarbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. ontosight.ai The core structure of a carbamate consists of a carbonyl group bonded to both an oxygen and a nitrogen atom (>N−C(=O)−O−), a feature that imparts both stability and versatility. wikipedia.org This "amide-ester" hybrid nature allows carbamates to be chemically stable and capable of modifying molecular interactions. nih.gov The stability of the carbamate group is attributed to resonance between the amide and carboxyl groups. nih.gov

The general formula for carbamates is R₂NC(O)OR. wikipedia.org In the specific case of benzyl benzylcarbamate, both the R group on the nitrogen and the R' group on the oxygen are benzyl groups. Its chemical formula is C₁₅H₁₅NO₂. ontosight.ai The presence of the two benzyl groups influences its lipophilicity, which in turn can affect its biological activity and how it is processed by living organisms. ontosight.ai

Carbamates are structurally related to amides and can be considered "amide-ester" hybrids. nih.gov This structural similarity allows them to serve as substitutes for peptide bonds in medicinal chemistry, a role that is crucial in the design of new drugs. acs.org The carbamate functionality can also participate in hydrogen bonding, further influencing its interactions with biological targets. acs.org

Significance in Contemporary Chemical Synthesis and Biological Inquiry

In modern chemical synthesis, this compound and related carbamates serve several important functions. One of their most prominent roles is as a protecting group for amines. The benzyloxycarbonyl (Cbz or Z) group, a key component of benzyl carbamate, is widely used to protect amino groups during the complex process of peptide synthesis. chemicalbook.comacs.org This protection prevents unwanted side reactions and can be removed under specific conditions, such as through catalytic hydrogenation.

The versatility of carbamates extends to their use as starting materials in various synthetic procedures. nih.gov They are employed in the creation of unsymmetrical ureas, other carbamates, and thiocarbamates. rsc.org For instance, this compound can be used in reactions to produce other carbamate derivatives. rsc.org

From a biological perspective, carbamate-containing compounds have shown a wide range of activities. Benzyl carbamate derivatives have been investigated for their potential antimicrobial and antitumor properties. Some studies suggest these compounds may induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. Furthermore, carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the development of pesticides and in the study of neurological disorders. ontosight.ainih.gov Research has explored the potential of this compound derivatives as anticancer agents, with some showing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Historical Perspective of Carbamate-Based Research Evolution

The history of carbamate research dates back to the 19th century with the investigation of physostigmine (B191203), a natural carbamate extracted from the Calabar bean. nih.govmhmedical.com Initially used to treat glaucoma, the discovery of physostigmine sparked further research into carbamate compounds. nih.govmhmedical.com

A significant milestone in carbamate chemistry was the development of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in the 1930s. This innovation revolutionized peptide synthesis, providing the first reliable method for the controlled chemical synthesis of peptides, and it remained a dominant technique for over two decades.

In the mid-20th century, the applications of carbamates expanded into agriculture with the introduction of carbamate-based pesticides. mhmedical.commhmedical.com Carbaryl, the first carbamate pesticide, was registered for use in the United States in 1959. nih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s had paved the way for the development of these pesticides, which were initially marketed as fungicides. mhmedical.commhmedical.com Over time, research also led to the investigation of certain carbamates as nerve agents, although their properties made them unsuitable for weaponization. wikipedia.orgmdpi.com

Current Research Landscape and Emerging Trends

The current research landscape for carbamates, including derivatives of this compound, is diverse and continues to expand. A significant area of focus remains in medicinal chemistry, where the carbamate group is a key structural motif in many approved drugs and prodrugs. acs.orgrsc.org Researchers are actively designing and synthesizing new carbamate derivatives to interact with specific biological targets. acs.org

Emerging trends in carbamate research include the development of novel synthetic methodologies that are safer and more efficient than traditional methods, which sometimes involve hazardous reagents. nih.gov There is also a growing interest in the development of new antidotes and treatments for carbamate poisoning, as well as research into the long-term health effects of exposure to carbamate-based pesticides. numberanalytics.comnumberanalytics.com

Furthermore, the use of carbamates as linkers in combinatorial chemistry and their application in the development of inhibitors for various enzymes, such as carbonic anhydrases, are active areas of investigation. rsc.org The unique properties of the carbamate functional group ensure its continued relevance in the ongoing quest for new therapeutic agents and advanced materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B1351978 Benzyl benzylcarbamate CAS No. 39896-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKFHZRKLTWFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406862
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39896-97-4
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Benzyl (B1604629) Carbamate (B1207046)

Traditional methods for synthesizing benzyl carbamate are well-documented, providing reliable routes to this valuable chemical.

A primary and widely used method for the preparation of benzyl carbamate involves the reaction of benzyl chloroformate with ammonia (B1221849). nih.gov In this nucleophilic acyl substitution reaction, the ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This process is typically carried out by slowly adding benzyl chloroformate to a cold, concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) with vigorous stirring. researchgate.net The reaction mixture is then allowed to stand at room temperature to ensure completion. The resulting benzyl carbamate, being a white solid, precipitates out of the aqueous solution and can be isolated through filtration, followed by washing with cold water and drying. researchgate.net This method is known for its high efficiency, often yielding practically pure benzyl carbamate with yields reported to be between 91% and 94%. researchgate.net

Reaction Parameters for the Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia

ParameterValue/Condition
Reactants Benzyl Chloroformate, Concentrated Ammonium Hydroxide
Solvent Water
Temperature Cold (initially), then Room Temperature
Reaction Time 30 minutes standing time
Product Isolation Filtration
Reported Yield 91-94%

An alternative synthetic route to benzyl carbamate utilizes the reaction between urea (B33335) and benzyl alcohol. This method is often considered more environmentally friendly as it avoids the use of the highly reactive and hazardous benzyl chloroformate. The reaction requires the presence of a catalyst to proceed efficiently. Various catalysts have been explored for this transformation. One approach involves heating a mixture of urea and benzyl alcohol with a nickel-containing cation exchanger, such as Amberlyst 15, at reflux temperatures, which can rise from 131°C to 150°C over several hours. This process has demonstrated high yields, reaching up to 97% based on the urea consumed.

Other catalytic systems include the use of composite metal oxides supported on alumina (B75360). For instance, a catalyst with active components of iron oxide, titanium oxide, or nickel oxide on an alumina carrier has been shown to be effective. This reaction is conducted under reduced pressure at temperatures ranging from 140-180°C, achieving a urea conversion rate of 100% and a benzyl carbamate selectivity of over 99%, with an isolated yield exceeding 90%. researchgate.net Another documented catalyst is an alumina-supported nickel oxide-bismuth oxide, which at 110°C in a sealed tube for 10 hours, can produce benzyl carbamate with a yield of 99%.

Catalytic Systems for the Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol

Catalyst SystemTemperaturePressureReaction TimeYield
Nickel-containing Cation Exchanger (Amberlyst 15)131-150°CAtmospheric8 hours97%
Fe/Ti/Ni Oxides on Alumina140-180°CReduced3-8 hours>90%
Alumina supported Nickel Oxide-Bismuth Oxide110°CSealed Tube10 hours99%

Novel Approaches in Benzylcarbamate Synthesis

Recent advancements in chemical synthesis have led to the development of innovative and more efficient methods for producing carbamates, including benzyl carbamate. These novel approaches often focus on improving safety, scalability, and purification processes.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering benefits such as enhanced safety, better heat and mass transfer, and ease of scalability. nih.gov A notable application in carbamate synthesis involves coupling a high-energy transformation, the Curtius rearrangement, with a continuous flow process to produce a range of Cbz-carbamate products. beilstein-journals.org In this setup, a carboxylic acid is reacted with an azide (B81097) donor, like diphenylphosphoryl azide (DPPA), in the presence of an excess of benzyl alcohol. researchgate.netresearchgate.net The reaction mixture is passed through a heated reactor coil, where the Curtius rearrangement occurs, forming an isocyanate intermediate that is subsequently trapped by benzyl alcohol to yield the desired benzyl carbamate derivative. researchgate.net This method allows for the safe handling of potentially hazardous intermediates within a closed system.

A significant challenge in the synthesis of benzyl carbamate, particularly in the aforementioned flow process, is the removal of unreacted benzyl alcohol, which often has similar polarity to the product, making purification by traditional methods like column chromatography difficult. beilstein-journals.org An innovative solution to this problem is the integration of a biocatalytic impurity tagging step into the continuous flow system. nih.gov This involves passing the output stream from the primary reaction, which contains the benzyl carbamate product and excess benzyl alcohol, through a column containing an immobilized enzyme. beilstein-journals.org

Specifically, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used as a robust hydrolase. nih.govbeilstein-journals.org In the presence of an acyl donor like vinyl butyrate, CALB selectively converts the residual benzyl alcohol into benzyl butyrate. nih.govbeilstein-journals.org This newly formed ester has different physical properties from the carbamate product, allowing for its easy removal through crystallization or evaporation, thus simplifying the purification process significantly. nih.govbeilstein-journals.org This "telescoped" approach, which combines the chemical reaction and the enzymatic purification in a continuous sequence, represents a greener and more efficient strategy for producing high-purity benzyl carbamates. nih.govbeilstein-journals.org

Derivatization and Functionalization of Benzyl benzylcarbamate

Benzyl carbamate is not only a synthetic target but also a versatile starting material for the synthesis of other functionalized molecules. Its structure allows for reactions at the nitrogen atom, leading to a variety of derivatives. One of the primary uses of benzyl carbamate is as a protected form of ammonia in the synthesis of primary amines. wikipedia.org The nitrogen atom can be N-alkylated, and subsequently, the benzyloxycarbonyl (Cbz) group can be removed using Lewis acids or through hydrogenolysis, yielding the desired primary amine. wikipedia.org

Furthermore, the carbamate functional group itself can undergo transformation. A convenient and efficient method for transcarbamation has been described, where benzyl carbamate reacts with various alcohols in the presence of potassium carbonate under heating to produce different carbamates. This method also extends to the conversion of benzyl carbamates into amides.

Synthesis of Monosubstituted Ureas via 4-Nitrophenyl-N-benzylcarbamate

A highly efficient, two-step methodology for the synthesis of monosubstituted ureas utilizes 4-nitrophenyl-N-benzylcarbamate as a key reagent. bioorganic-chemistry.com This process is notable for its versatility, proving effective for a wide array of amines in both organic and aqueous solvents. bioorganic-chemistry.com

The initial step involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate. This is followed by a hydrogenolysis step to yield the final monosubstituted urea product. This method offers high yields and purity. bioorganic-chemistry.com A significant advantage of this approach is its applicability to complex, water-soluble polyamines, such as aminoglycoside antibiotics, where other reagents like benzylisocyanate may not be successful. bioorganic-chemistry.com

The general procedure for the synthesis of N-benzyl ureas involves adding 4-nitrophenyl-N-benzylcarbamate to a solution of an amine and triethylamine (B128534) in dichloromethane. The mixture is stirred at room temperature until the starting carbamate is consumed. Following dilution and washing, the N-benzyl urea is obtained. The subsequent hydrogenolysis is typically carried out using a Palladium black catalyst in acetic acid under medium pressure to furnish the desired monosubstituted urea. bioorganic-chemistry.com

Table 1: Synthesis of Monosubstituted Ureas

Amine Substrate Product (N-benzyl urea) Final Product (Monosubstituted urea)
Various Amines N-benzyl urea derivative Monosubstituted urea

Chiral Derivatization and Enantioselective Synthesis

Benzyl carbamate derivatives play a crucial role in the field of chiral chemistry, particularly in chiral induction and enantioselective separation.

Research has been conducted to achieve chiral induction across the carbamate linkage (-NCOO-) by employing chiral amines with benzyl carbamate. ukzn.ac.za Initial studies focused on the benzyl carbamate protected form of α,α-diphenylpyrrolidinemethanol. However, challenges in protecting the alcohol group led to investigations into other molecules. ukzn.ac.za While these specific investigations did not result in successful chiral induction, they led to the discovery of a trans-carbamation type cyclization reaction. This reaction, facilitated by sodium hydride, occurred in the α,α-diphenyl-(2-pyrrolidine-N-benzyl carbamate)methanol compound, yielding a bicyclic 2-oxazolidone. ukzn.ac.za

A significant application in enantioselective synthesis involves the use of electrospun nanofibrous membranes made from cellulose (B213188) benzyl carbamate derivatives. cnrs.fr These membranes have demonstrated potential for efficient chiral resolutions through filtration. cnrs.fr Specifically, cellulose benzyl carbamate (CBzC) and cellulose 4-chlorobenzyl carbamate (CCBzC) have been successfully electrospun to create a new type of enantioselective membrane. cnrs.fr

Liquid-liquid permeation experiments with racemic compounds such as (R,S)-1-(1-naphthyl)ethanol, (R,S)-1,1′-bi-2-naphtol, (R,S)-naproxen, and (R,S)-benzoin have shown that these membranes exhibit preferential permeation of either the (R)- or (S)-enantiomer. The selectivity depends on the specific combination of the chiral selector and the racemate. cnrs.fr Molecular docking simulations have provided insights into these separations, indicating differences in the binding type, number, and free energies between the chiral selectors and the individual enantiomers. cnrs.fr

Table 2: Chiral Resolution using Cellulose Benzyl Carbamate Membranes

Racemic Compound Chiral Selector Membrane Preferential Permeation
(R,S)-1-(1-naphthyl)ethanol CBzC or CCBzC (R)- or (S)-enantiomer
(R,S)-1,1′-bi-2-naphtol CBzC or CCBzC (R)- or (S)-enantiomer
(R,S)-naproxen CBzC or CCBzC (R)- or (S)-enantiomer

Formation of Protected Homoallylic Amines

Benzyl carbamate is utilized in the synthesis of Cbz-protected homoallylic amines through an efficient catalytic four-component reaction. organic-chemistry.org This reaction involves a carbonyl compound, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane. The process is catalyzed by iron(II) sulfate (B86663) heptahydrate, an inexpensive and environmentally friendly catalyst. organic-chemistry.org This method provides a straightforward route to these valuable synthetic intermediates. organic-chemistry.org

Synthesis of Beta-Amino Acid Derivatives

Carbobenzyloxy (Cbz)-protected carbamates, derived from benzyl carbamate, are valuable intermediates in the synthesis of β-amino acid derivatives. beilstein-journals.orgbeilstein-journals.org A continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a range of Cbz-carbamate products in high yield and purity. beilstein-journals.orgbeilstein-journals.org These Cbz-carbamates can be further elaborated into derivatives of β-amino acids through flow-based aza-Michael addition reactions. beilstein-journals.org This approach offers a more atom-economical alternative to traditional alkylation methods that often require strong bases and polar aprotic solvents. beilstein-journals.org

Catalytic Systems in this compound Synthesis and Modification

Catalysis plays a pivotal role in both the synthesis of benzyl carbamate and its subsequent modification.

For the synthesis of benzyl carbamate itself, a catalyst composed of a combination of two metal oxides chosen from iron oxide, titanium oxide, and nickel oxide, supported on aluminum oxide, has been developed. google.com This catalytic system is used in the reaction of urea and benzyl alcohol under reduced pressure at temperatures between 140-180°C. This method results in a high conversion rate of urea and high selectivity for benzyl carbamate, with separation yields exceeding 90%. google.com

In the modification of benzyl carbamate derivatives, catalytic systems are also crucial. As mentioned previously, the synthesis of Cbz-protected homoallylic amines from a benzyl carbamate precursor is efficiently catalyzed by 5 mol% of iron(II) sulfate heptahydrate. organic-chemistry.org

Table 3: Catalytic Systems

Reaction Catalyst Reactants Product
This compound Synthesis Fe₂O₃, TiO₂, or NiO on Al₂O₃ Urea, Benzyl alcohol This compound

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly utilizing palladium, has emerged as a powerful tool for the formation of C-N bonds, a key step in the synthesis of carbamates. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient route to N-aryl carbamates, including those derived from benzyl alcohol.

A notable palladium-catalyzed method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate, where an alcohol can be introduced to trap the in situ generated aryl isocyanate intermediate. This approach has been successfully applied to the synthesis of various carbamates, including the formation of Cbz-protected anilines, which are structurally analogous to this compound. The use of benzyl alcohol as the nucleophile in these reactions leads to the formation of the desired benzyl carbamate moiety. mit.eduorganic-chemistry.org

The reaction conditions for such transformations are crucial for achieving high yields and selectivity. A typical catalytic system involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine (B1218219) ligand. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. Triethylamine is often added as a base to facilitate the reaction. mit.edu

Table 1: Palladium-Catalyzed Synthesis of a Benzyl Carbamate Derivative
ParameterConditionReference
ReactantsAryl Halide (e.g., 4-chlorotoluene), Sodium Cyanate, Benzyl Alcohol mit.edu
CatalystPd₂(dba)₃ mit.edu
LigandBuchwald Ligand (e.g., L1) mit.edu
BaseTriethylamine (NEt₃) mit.edu
SolventToluene mit.edu
Temperature90 °C mit.edu
YieldHigh (e.g., 86% for benzyl (4-methylphenyl)carbamate) mit.edu

Organocatalysis and Enzyme-Mediated Reactions

In the pursuit of greener and more sustainable synthetic methods, organocatalysis and enzyme-mediated reactions have gained significant attention for the synthesis of carbamates. These approaches often offer high selectivity under mild reaction conditions.

Enzyme-Mediated Reactions: Lipases and esterases have proven to be effective biocatalysts for the synthesis of carbamates. A notable example is the use of immobilized Candida antarctica lipase B (CALB) in a continuous flow process for the production of Cbz-carbamates. beilstein-journals.org This enzymatic approach is particularly valuable for its high chemoselectivity and the ability to operate under mild conditions. The enzyme facilitates the reaction between an isocyanate intermediate, generated via a Curtius rearrangement, and benzyl alcohol. beilstein-journals.orgnih.gov Another promiscuous esterase from Pyrobaculum calidifontis VA1 (PestE) has been shown to efficiently catalyze the synthesis of Cbz-protected amines from benzylamine (B48309) and dibenzyl carbonate in an aqueous medium, achieving high yields.

Table 2: Enzyme-Mediated Synthesis of Benzyl Carbamates
ParameterConditionReference
EnzymeImmobilized Candida antarctica lipase B (CALB) beilstein-journals.org
ReactantsIsocyanate intermediate (from Curtius rearrangement), Benzyl Alcohol beilstein-journals.orgnih.gov
Reaction TypeContinuous Flow beilstein-journals.org
SolventToluene nih.gov
Temperature120 °C (for isocyanate formation) nih.gov
YieldHigh yields for various Cbz-carbamates nih.gov

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a range of chemical transformations, including those involving alcohols. While direct synthesis of this compound using NHCs is not extensively documented, their ability to act as Brønsted base catalysts for the conjugate addition of alcohols to activated alkenes and to catalyze the oxidation of alcohols to esters highlights their potential in carbamate synthesis. nih.govnih.gov In these reactions, the NHC activates the alcohol, facilitating its nucleophilic attack on an electrophile. This principle could be extended to the synthesis of carbamates by reacting an NHC-activated alcohol with a suitable carbamoylating agent.

Acid and Base Catalysis

Traditional acid and base-catalyzed methods remain relevant for the synthesis of this compound, often providing straightforward and cost-effective routes.

Base Catalysis: A common and well-established method for the synthesis of benzyl carbamate is the reaction of benzyl chloroformate with ammonia. chemicalbook.com This reaction proceeds via a nucleophilic acyl substitution where ammonia acts as the nucleophile and the reaction is typically carried out in the presence of a base like sodium hydroxide or by using an excess of ammonia. This method is a direct application of base-promoted acylation. Another base-catalyzed approach involves the use of anhydrous potassium carbonate in the reaction of benzyl carbamate with formaldehyde, leading to N-functionalized derivatives. orgsyn.org

Acid Catalysis: The synthesis of benzyl carbamate can also be achieved through the reaction of urea and benzyl alcohol. This reaction is often catalyzed by metal oxides, which can exhibit acidic or basic properties, or by a cation exchanger like Amberlyst 15 containing nickel. chemicalbook.com A Chinese patent describes a method using a composite metal oxide catalyst on an alumina support for the reaction between urea and benzyl alcohol under reduced pressure and elevated temperatures, achieving high yields and selectivity. orgsyn.org Furthermore, acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) has been studied, indicating the reactivity of the carbamate under acidic conditions. mdpi.com

Table 3: Acid and Base-Catalyzed Synthesis of Benzyl Carbamate
Catalysis TypeReactantsCatalyst/BaseConditionsYieldReference
Base-CatalyzedBenzyl Chloroformate, AmmoniaAmmonia (excess)Aqueous medium, room temperatureHigh chemicalbook.com
Acid/Metal Oxide CatalyzedUrea, Benzyl AlcoholComposite metal oxide (e.g., Fe₂O₃, TiO₂, NiO) on Al₂O₃140-180 °C, reduced pressure>90% orgsyn.org

Challenges and Future Directions in Synthetic Methodologies

While various methods exist for the synthesis of this compound, several challenges remain, particularly concerning industrial-scale production and environmental impact. A primary challenge is the reliance on hazardous reagents such as phosgene (B1210022) and its derivatives (e.g., benzyl chloroformate) in some traditional synthetic routes. nih.gov The handling of these toxic materials requires stringent safety precautions and contributes to the generation of hazardous waste.

Purification of the final product can also be a significant hurdle. For instance, in some processes, the removal of unreacted starting materials or byproducts necessitates energy-intensive purification techniques like high-vacuum distillation or chromatography, which may not be economically viable on a large scale. beilstein-journals.org

Future directions in the synthesis of this compound and other carbamates are heavily influenced by the principles of green chemistry. A major area of research is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for carbamate synthesis. acs.org This approach offers a more sustainable alternative to phosgene-based methods. The development of efficient catalytic systems for the direct reaction of CO₂, amines, and alcohols is a key focus.

The advancement of biocatalysis and continuous flow processes also represents a promising future direction. beilstein-journals.org Enzyme-catalyzed reactions, as demonstrated with lipases, offer high selectivity and mild reaction conditions, reducing the environmental footprint of the synthesis. beilstein-journals.org Continuous flow chemistry can enhance safety, improve reaction control, and facilitate scalability. beilstein-journals.org

Furthermore, the development of novel organocatalytic systems, such as more efficient N-heterocyclic carbenes, could provide metal-free and environmentally benign alternatives to traditional methods. The ongoing research into these areas aims to create more efficient, safer, and sustainable synthetic routes for the production of this compound and other valuable carbamates.

Mechanistic Organic Chemistry of Benzyl Benzylcarbamate Reactions

Reaction Mechanism Elucidation for Amine Protection

The benzyl (B1604629) carbamate (B1207046) moiety, often introduced using benzyl chloroformate (Cbz-Cl), is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. The mechanism for the formation of a benzyl carbamate, such as benzyl benzylcarbamate from benzylamine (B48309), is a classic example of nucleophilic acyl substitution.

The protection reaction is typically carried out under basic conditions. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added base like a carbonate, removes the proton from the nitrogen atom, yielding the neutral carbamate product and a salt (e.g., benzylammonium chloride).

The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

StepDescription
1 The amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon of benzyl chloroformate.
2 A tetrahedral intermediate is formed.
3 The chloride ion is eliminated.
4 A base deprotonates the nitrogen atom to give the final benzyl carbamate product.

Proposed Mechanisms for Rearrangement Reactions

While this compound itself is not the typical substrate for the most well-documented carbamate rearrangements, the study of related carbamate structures provides a framework for understanding potential rearrangement pathways.

Direct, single-step rearrangements of N-monosubstituted carbamates to substituted alcohols are not common named reactions. More frequently, carbamates are involved in multi-step sequences or cleavage reactions that result in the release of an alcohol. For instance, α-alkoxy carbamates can be designed to cleave under specific stimuli to release alcohols. This process is technically a decomposition or cleavage rather than a skeletal rearrangement. The mechanism is highly dependent on the trigger, but it generally involves the electronic cascade initiated by the stimulus, leading to the breakdown of the carbamate and liberation of the alcohol, an amine-derived species, and carbon dioxide.

The role of the carbamate group and aromatic substituents is well-illustrated by the anionic ortho-Fries rearrangement of aryl O-carbamates. researchgate.netuwa.edu.auresearchgate.net This reaction provides a powerful analogy for understanding intramolecular acyl migration. The aryl O-carbamate group is a strong directed metalation group (DMG). acs.orgnih.gov

The mechanism involves the following key steps:

Directed ortho-Metalation: A strong base, typically an organolithium reagent, coordinates to the heteroatom of the carbamate group and selectively removes a proton from the adjacent ortho position on the aromatic ring. acs.orgnih.gov

ortho-Acyl Migration: The resulting aryl anion undergoes a rapid intramolecular nucleophilic attack on the carbamate's carbonyl carbon. This 1,3-O→C acyl shift is known as the anionic ortho-Fries rearrangement. researchgate.netorganic-chemistry.org

Product Formation: The migration leads to a more stable intermediate where the negative charge is on the phenolic oxygen. Aqueous workup then provides the final product, a salicylamide. thermofisher.com

The efficiency and regioselectivity of this rearrangement are influenced by:

The O-Carbamate Moiety: It acts as the directing group for the initial deprotonation and is the migrating group. Its steric bulk can influence the reaction rate. nih.gov

Aromatic Substituents: Electron-donating groups on the aromatic ring can affect the acidity of the ortho-protons, while bulky substituents can influence the regioselectivity of the deprotonation and the rate of rearrangement due to steric hindrance or relief of strain. organic-chemistry.org For example, electron-withdrawing groups on the aromatic ring generally favor nucleophilic attack, which is a key feature of related rearrangements like the Newman-Kwart rearrangement of O-thiocarbamates. organic-chemistry.org

FactorRole in Anionic ortho-Fries Rearrangement
O-Carbamate Group Directs ortho-lithiation; undergoes intramolecular migration.
Strong Base (e.g., sBuLi) Effects the regioselective deprotonation of the aromatic ring. organic-chemistry.org
Aromatic Substituents Influence the site of deprotonation and can accelerate or decelerate the migration step. nih.gov
Temperature Low temperatures are typically required to control the reaction and prevent side reactions. organic-chemistry.org

Intramolecular Cyclization Reactions

Carbamates can participate in intramolecular cyclization reactions when a suitable electrophilic site is present within the molecule.

A prominent example of intramolecular cyclization is the formation of 2-oxazolidinones from substrates containing both a carbamate and an epoxide moiety, such as glycidyl (B131873) carbamates. This reaction proceeds via an intramolecular nucleophilic attack.

The proposed mechanism, often base-catalyzed, involves:

Proton Abstraction: A base abstracts the proton from the carbamate nitrogen, increasing its nucleophilicity.

Intramolecular Attack: The resulting carbamate anion performs an intramolecular SN2-type attack on one of the carbon atoms of the epoxide ring. This attack follows the general principles of epoxide ring-opening.

Ring Closure: The C-N bond formation and simultaneous C-O bond cleavage of the epoxide result in the formation of a five-membered 2-oxazolidone ring with a newly formed alkoxide.

Protonation: The alkoxide is protonated during workup to yield the final 4-hydroxymethyl-2-oxazolidinone product.

The rate of this cyclization can be influenced by substituents on the carbamate. Electron-donating groups on an aromatic ring attached to the carbamate nitrogen can increase the electron density on the nitrogen, thereby accelerating the nucleophilic attack and increasing the reaction yield.

Mechanistic Studies of Aza-Michael Addition Reactions with Carbamates

The nitrogen atom of a carbamate, while less nucleophilic than that of a free amine, can still act as a nucleophile in certain reactions, such as the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

The mechanism for the aza-Michael addition of a carbamate proceeds as follows:

Activation (if catalyzed): In many cases, the reaction is catalyzed by a base, which deprotonates the carbamate to form a more potent nucleophile. In organocatalytic versions, the catalyst might activate the α,β-unsaturated system via iminium ion formation.

Nucleophilic Attack: The carbamate nitrogen attacks the β-carbon of the Michael acceptor (the α,β-unsaturated compound).

Enolate Formation: This conjugate addition breaks the π-bond of the alkene and forms a new C-N bond, generating a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, either by the conjugate acid of the base catalyst or by a proton source in the reaction mixture, to yield the final β-amino carbonyl product.

Intramolecular aza-Michael additions of carbamates are also well-established, leading to the formation of various nitrogen-containing heterocyclic compounds, such as piperidines.

Condensation Mechanisms with Aldehydes and Dienophiles

The investigation of condensation reactions involving benzyl carbamate has primarily focused on its reactions with aldehydes, particularly glyoxal (B1671930). The mechanistic pathways are highly dependent on reaction conditions such as solvent and acidity.

Research into the acid-catalyzed condensation of benzyl carbamate with glyoxal has revealed complex reaction cascades. researchgate.netorganic-chemistry.org The solvent plays a crucial role, with some solvents deactivating the process while others promote it or cause the precipitation of intermediates. researchgate.netresearchgate.net Acetonitrile (CH₃CN) has been identified as having a strong activating ability for this condensation, whereas dimethyl sulfoxide (B87167) (DMSO) exhibits a strong deactivating effect. researchgate.netresearchgate.net

Under conditions of low acidity, such as in acetic acid (AcOH), the reaction between two molecules of benzyl carbamate and two molecules of glyoxal leads to a cyclic compound, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. researchgate.net This outcome is reportedly governed by the comparatively easier condensation of alcohol groups versus amide groups. researchgate.net

Increasing the acidity, for example by adding sulfuric acid (H₂SO₄), activates a different mechanistic pathway, leading to the formation of various condensation intermediates. researchgate.net These intermediates represent products with a greater number of secondary amido groups. researchgate.net Key intermediates that have been isolated and identified under higher acidity conditions are detailed in the table below.

Intermediate Compound NameMolecular Formula
N,N′-bis(carbobenzoxy)ethan-1,2-diolC₂₀H₂₂N₂O₈
N,N′,N″-tris(carbobenzoxy)ethanolC₂₈H₃₁N₃O₇
N,N′,N″,N‴-tetrakis(carbobenzoxy)ethanNot specified in results

This table summarizes the key condensation intermediates formed under higher acidity conditions as identified in the literature. researchgate.netresearchgate.net

Side processes have been noted as significant obstacles in the acid-catalyzed condensation of benzyl carbamate with glyoxal, with their rates being dependent on the acidity of the medium. researchgate.net For instance, in formic acid (FoOH), re-esterification becomes the major reaction pathway, yielding benzyl formate. researchgate.net In solvents like H₂O and CH₂Cl₂, hydrolysis of benzyl carbamate can occur. researchgate.net

Detailed mechanistic studies on the condensation of this compound with dienophiles are not extensively covered in the available research.

Investigation of Hydroamination Mechanisms

The intermolecular hydroamination of allenes using benzyl carbamate has been successfully achieved through gold(I)-catalysis, providing a method for the synthesis of N-allylic carbamates. prepchem.com This protocol has been shown to be effective for a wide range of substituted allenes, including mono-, di-, tri-, and tetrasubstituted variants. prepchem.com

The catalytic system typically involves a 1:1 mixture of a gold(I) N-heterocyclic carbene (NHC) complex, such as (NHC)AuCl, and a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) in a solvent like dioxane. prepchem.comnih.gov The reaction proceeds with high yields and excellent regio- and stereoselectivity, generally forming single regio- and diastereomers. prepchem.comnih.gov

The proposed mechanism suggests an outer-sphere nucleophilic attack by the carbamate on a gold π-allene complex. prepchem.com This is followed by the protonolysis of the resulting gold-carbon bond to yield the allylic carbamate product. prepchem.com A key observation is that the carbamate addition consistently occurs at the more electron-rich terminus of the allene (B1206475). prepchem.com

The reaction conditions and outcomes for the hydroamination of various allenes with benzyl carbamate are summarized below.

Allene SubstrateCatalyst SystemTemperature (°C)Time (h)ProductYield (%)
3-Methyl-1,2-butadiene(1)AuCl/AgOTf2324N-tertiary allylic carbamate 4a57 (conversion)
2,3-Pentadienyl benzoate(NHC)AuCl/AgOTf235(E)-4-(benzyloxycarbonylamino)-2-pentenyl benzoate84
(S)-15 (enantioenriched)(2)AuCl/AgOTf2324Racemic 1978

This table presents selected research findings on the gold(I)-catalyzed intermolecular hydroamination of allenes with benzyl carbamate, showcasing the versatility and efficiency of the method. prepchem.comnih.gov

Interestingly, when an enantioenriched allene was used as the substrate, the resulting N-allylic carbamate product was found to be racemic. nih.gov This outcome is attributed to the rapid racemization of the allene under the reaction conditions, indicating a reversible complexation step in the catalytic cycle. prepchem.comnih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization.benchchem.comscirp.org

Molecular modeling and geometry optimization are fundamental to understanding the three-dimensional structure of benzyl (B1604629) benzylcarbamate. These computational techniques are used to find the most stable conformation of the molecule, which corresponds to the minimum energy on its potential energy surface.

Ab Initio Methods (e.g., HF, DFT).benchchem.comscirp.org

Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are instrumental in the computational analysis of benzyl benzylcarbamate. scirp.org DFT calculations, particularly at the B3LYP/def2-SVP level, have been employed to investigate its electronic structure. These studies reveal a Mulliken charge of +0.516 on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Basis Set Selection (e.g., 6-31+G(d), 6-311+G(d,p)).benchchem.comscirp.org

The choice of basis set is critical for the accuracy of computational predictions. For carbamates, including this compound, various basis sets such as 6-31+G(d) and 6-311+G(d,p) have been utilized in conjunction with HF and DFT methods. scirp.orgscirp.org The addition of diffuse functions (+) and polarization functions (d,p) allows for a more accurate description of electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. gaussian.comfaccts.de While larger basis sets like 6-311+G(d,p) can provide more accurate results, the computational cost is also higher. scirp.org Studies on related carbamates have shown that the HF/6-31+G(d) level of theory can provide a good balance between accuracy and computational efficiency for predicting vibrational frequencies. scirp.orgscirp.org

Prediction of Vibrational Frequencies and Spectroscopic Data.benchchem.comscirp.org

Theoretical calculations are used to predict the vibrational frequencies of this compound, which can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net Methods such as HF and DFT, with various basis sets, are employed to compute these frequencies. scirp.orgscirp.org For a series of ethyl benzyl carbamates, a comparative study found that the HF/6-31+G(d) method provided the best agreement with experimental vibrational frequencies, with 80% of the computed frequencies having an error of less than 3%. scirp.org DFT methods like B3LYP with 6-31+G(d) and 6-311+G(d,p) basis sets have also been used, though they sometimes underestimate certain vibrational modes. scirp.org

Analysis of Atomic Charges and Molecular Volume.benchchem.com

The distribution of atomic charges within this compound provides insight into its reactivity and intermolecular interactions. DFT calculations at the B3LYP/def2-SVP level have shown a significant positive Mulliken charge on the carbonyl carbon (+0.516), highlighting its electrophilic nature. The molecular volume is another important descriptor that relates to the molecule's size and shape. For related carbamates, it has been observed that the molecular volume increases with the number of atoms in the molecule, as expected. scirp.org

Electronic Descriptors (EHOMO, ELUMO) and Molecular Orbital Energy Calculations.rsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors that relate to a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability. researchgate.netnih.gov For this compound, DFT calculations have determined a HOMO-LUMO gap of 5.2 eV, which suggests moderate reactivity and stability under normal conditions. These calculations help in understanding the electronic transitions and the chemical reactivity of the molecule. nih.gov

Table 1: Theoretical Electronic Properties of this compound

ParameterValueMethod
Mulliken Charge on Carbonyl Carbon+0.516DFT (B3LYP/def2-SVP)
HOMO-LUMO Gap (ΔE)5.2 eVDFT (B3LYP/def2-SVP)

Theoretical Insights into Reaction Intermediates and Transition States.researchgate.net

Computational chemistry provides valuable tools for studying the mechanisms of reactions involving this compound, including the characterization of transient species like reaction intermediates and transition states. researchgate.net For instance, in the formation of carbamates from benzyl chloroformate, theoretical studies can model the tetrahedral intermediate that forms during the nucleophilic attack of an amine. smolecule.com Furthermore, quantum chemical investigations have been used to predict the stereochemical outcomes of reactions involving lithiated benzyl carbamates by analyzing the energies of the transition states leading to different stereoisomers. researchgate.net These calculations can elucidate the influence of factors like solvents and ligands on the reaction pathway. mdpi.com

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Computational chemistry and theoretical studies are pivotal in modern drug discovery, providing deep insights into the interactions between a ligand and its biological target at a molecular level. For benzylcarbamate derivatives, these approaches have been instrumental in elucidating their structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are frequently employed to rationalize observed biological activities and to predict the therapeutic potential of novel analogs. mdpi.commedmedchem.com

Research has demonstrated that computational techniques can effectively map the topology and topography of a compound to its biological potency. mdpi.com These in silico procedures are used to understand the electronic, steric, and lipophilic factors that determine the inhibitory potential of carbamate (B1207046) analogs. nih.gov By simulating the binding of these ligands to macromolecular targets, researchers can identify key interactions, predict binding affinities, and understand the structural requirements for biological activity. medmedchem.comsmolecule.com

Detailed Research Findings

Computational studies on various benzylcarbamate derivatives have revealed critical SAR insights across different biological targets:

Cholinesterase Inhibition: For a series of benzene-based carbamates designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, molecular docking and comparative molecular surface analysis (CoMSA) were employed. nih.gov These studies revealed that the inhibitory potency was generally stronger against BChE than AChE. researchgate.net SAR analysis indicated that substitution on the aryl ring directly impacted the potency. mdpi.com For instance, certain benzyl carbamates exhibited significantly higher anti-BChE activity than the reference drug rivastigmine. nih.gov In a study of isosorbide-2-benzyl carbamate-5-salicylate, molecular modeling was used to explain its exceptional subnanomolar potency and high selectivity for BuChE. acs.org The models showed that intramolecular hydrogen bonding and interactions with specific residues in the enzyme's active site were crucial for its high affinity. acs.org

Antiviral and Antimicrobial Activity: Molecular docking has been a key tool in designing benzylcarbamate derivatives as inhibitors for viral enzymes. For example, in the development of inhibitors for the HIV-1 main protease, computational modeling has been used to optimize benzylcarbamate derivatives, which have shown potent inhibitory activity. medmedchem.com Similarly, for the SARS-CoV-2 main protease (Mpro), ligand-based design and molecular docking were used to optimize N-(5-nitrothiazol-2-yl)-carboxamido derivatives featuring a benzyl carbamate moiety. semanticscholar.org These studies highlighted the importance of hydrogen bonds with catalytic dyad residues like Cys145 and His163 for inhibitory action. semanticscholar.org Docking studies of ((A-L-rhamnosyloxy) benzyl) carbamate, a compound from Moringa oleifera, against the p53 protein suggested its potential in cancer therapy by identifying specific hydrogen bond interactions. genominfo.org

Other Enzyme Targets: The SAR of carbamates as fatty acid amide hydrolase (FAAH) inhibitors has been explored using 3D-QSAR. acs.org A CoMSIA model indicated that the size and shape of the O-aryl moiety are correlated with inhibitory potency, where steric bulk at the meta position of an O-phenyl ring improves potency, while bulk at the para position is detrimental. acs.org In another study, a preliminary QSAR model for cyclic urea (B33335) and carbamate derivatives as α-glucosidase inhibitors suggested that future potent compounds should possess substituents capable of polar interactions while avoiding increased lipophilicity. researcher.life For carbonic anhydrase, kinetic and structural studies, including crystallography, showed that benzylcarbamate mimics bicarbonate binding by directly coordinating with the catalytic zinc ion in the enzyme's active site. researchgate.net

Calculation of Molecular Descriptors: Theoretical studies often involve the calculation of various molecular descriptors to build QSAR models. For a series of ethyl benzyl carbamates with potential ixodicide activity, researchers performed geometric optimization using methods like Hartree-Fock (HF) and Density Functional Theory (DFT). scirp.orgscirp.org They computed electronic descriptors such as HOMO and LUMO energies, molecular orbital energy gap (ΔE), chemical hardness (η), molecular volume (Mv), and atomic charges. scirp.orgscirp.org The goal of these calculations is to find a theoretical method that can accurately describe the molecules, which can then be used in a future QSAR study to design new, more effective compounds. scirp.orgresearchgate.net

The following table summarizes key findings from various computational SAR studies on benzylcarbamate and its analogs.

Compound/Derivative ClassBiological TargetComputational MethodKey SAR FindingsReference
Benzene-based carbamatesAChE/BChEMolecular Docking, CoMSAInhibitory potency is stronger against BChE. Substitution on the aryl ring directly impacts potency. mdpi.comnih.govresearchgate.net
Isosorbide-2-benzyl carbamate-5-salicylateBuChEMolecular ModelingExceptional potency and selectivity are due to intramolecular H-bonds and specific interactions in the active site. acs.org
N-(5-nitrothiazol-2-yl)-carboxamido derivativesSARS-CoV-2 MproMolecular DockingH-bonds with catalytic dyad residues (Cys145, His163) are critical for inhibition. semanticscholar.org
Alkylcarbamic acid aryl estersFAAH3D-QSAR (CoMSIA)Steric bulk at the meta-position of the O-phenyl ring enhances potency, while bulk at the para-position reduces it. acs.org
Cyclic urea and carbamate derivativesα-glucosidaseQSARPotent inhibitors should have substituents for polar interactions and avoid high lipophilicity. researcher.life
Ethyl benzyl carbamates(Ixodicide target)DFT, HFCalculated electronic and molecular descriptors to be used for future QSAR model development. HF/6-31+G(d) was found to be a suitable theoretical method. scirp.orgscirp.orgresearchgate.net
Cellulose (B213188) benzyl carbamate- (Chiral Selector)Molecular DockingDifferences in binding energies and interactions (H-bonds, π-alkyl) explain enantioselective permeation. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of benzyl (B1604629) benzylcarbamate.

In ¹H NMR analysis of a related compound, benzyl carbamate (B1207046), conducted using a 400 MHz instrument with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following characteristic signals are observed: a broad singlet at approximately 4.91 ppm attributed to the amine (-NH₂) protons, a sharp singlet at 5.11 ppm corresponding to the two benzylic protons (-CH₂-), and a multiplet in the range of 7.39-7.46 ppm representing the protons of the phenyl group. rsc.org For benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate, the benzyl carbamate signals for the methylene (B1212753) protons (-CH₂Ph) are noted between δ 4.8–5.2 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon framework. For instance, in a study of benzylamine (B48309) hydrochloride, a related precursor, the ¹³C NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) showed signals at 42.25 ppm for the benzylic carbon, and at 128.52, 128.69, 129.16, and 134.31 ppm for the aromatic carbons. mpg.de These values provide a reference for the expected chemical shifts in the benzyl moiety of benzyl benzylcarbamate.

Table 1: Representative ¹H and ¹³C NMR Data for Benzyl Carbamate Moiety

Nucleus Functional Group Chemical Shift (δ) ppm Multiplicity / Remarks
¹H -NH ~4.9-5.5 Broad Singlet
¹H -CH₂- (Benzylic) ~4.5-5.2 Singlet / Doublet
¹H Aromatic ~7.3-7.6 Multiplet
¹³C -CH₂- (Benzylic) ~42 -
¹³C Aromatic ~128-134 Multiple Signals
¹³C Carbonyl (C=O) ~156 -

Note: Data compiled from analogous structures and may vary slightly for this compound. rsc.orgmpg.dearkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a carbamate, such as benzyl carbamate, displays several characteristic absorption bands.

Key vibrational frequencies include the N-H stretching of the amine group, which typically appears in the region of 3400-3300 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration is a strong, prominent band found around 1700 cm⁻¹, a hallmark of the carbamate functional group. rsc.org Other significant absorptions include the N-H bending vibration near 1610 cm⁻¹, C-N stretching around 1346 cm⁻¹, and C-O stretching at approximately 1068 cm⁻¹. rsc.org The presence of aromatic C-H bonds is indicated by absorptions in the 3020 to 3100 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Benzyl Carbamate

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching 3422-3332
C=O Stretching ~1700
N-H Bending ~1610
C-N Stretching ~1346
C-O Stretching ~1068

Source: Data derived from studies on benzyl carbamate and its derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For benzyl carbamate, the molecular weight is 151.16 g/mol . nih.govnih.gov

In electron ionization mass spectrometry (EI-MS), benzyl carbamate and related structures exhibit characteristic fragmentation. A common fragment observed is the benzyl cation (C₇H₇⁺) at m/z 77, which arises from the cleavage of the benzylic C-O bond. tutorchase.com The detection of the molecular ion peak confirms the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing highly accurate mass measurements.

Table 3: Key Mass Spectrometry Fragments for Benzyl Carbamate

m/z Fragment Ion
151 [M]⁺ (Molecular Ion)
108 [M - C₂H₃NO]⁺
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl ion)

Source: NIST Mass Spectrometry Data Center. nih.govnist.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Spectrophotometric Monitoring of Reaction Kinetics

UV-Vis spectrophotometry can be a valuable tool for monitoring the kinetics of reactions involving this compound, particularly in processes like hydrolysis or deprotection.

For instance, in the study of related 4-nitrophenyl benzylcarbamate, the release of 4-nitrophenolate (B89219) upon hydrolysis can be monitored spectroscopically by observing the increase in absorbance at a specific wavelength (e.g., 413 nm). emerginginvestigators.org This allows for the determination of reaction rates under different conditions, such as varying pH. emerginginvestigators.org Similarly, the kinetics of solvolysis reactions of substituted benzyl N-phenylcarbamates have been successfully monitored using spectrophotometry. arkat-usa.org This technique is particularly useful when a reactant or product has a distinct chromophore that absorbs light in the UV-Vis range, enabling real-time tracking of its concentration. arkat-usa.orgemerginginvestigators.org

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro and In Vivo Efficacy Studies

The in vitro and in vivo efficacy of benzyl (B1604629) carbamate (B1207046) derivatives has been most notably demonstrated in the context of their antitubercular activity. nih.gov Selected (3-benzyl-5-hydroxyphenyl)carbamate compounds not only showed potent in vitro activity against various strains of M. tuberculosis but also exhibited promising in vivo efficacy. nih.govnih.gov

One of the lead compounds demonstrated potent in vivo inhibitory activity in a mouse infection model when administered orally. nih.govnih.gov This highlights the potential of 3-hydroxyphenylcarbamates as a new class of antitubercular agents with good therapeutic potential. nih.govnih.gov

In the realm of anticancer research, a disodium phosphate prodrug of a potent N-benzylbenzamide tubulin inhibitor showed a significant ability to inhibit tumor growth and decrease microvessel density in a liver cancer cell allograft mouse model, all without exhibiting obvious toxicity. nih.gov

Mechanistic Insights into Biological Interactions

The biological effects of benzylcarbamate derivatives are rooted in their specific molecular interactions with biological targets. These interactions can range from coordination with metal ions in enzymes to binding with specific residues in target proteins, thereby modulating their function and related signaling pathways.

Coordination with Catalytic Metal Ions (e.g., Zinc)

The carbamate moiety, a key functional group in benzyl benzylcarbamate, is capable of interacting with metal ions. Carbamato ligands are monoanionic species that typically behave as O-donors towards metal centers, forming metal carbamato complexes nih.gov. The coordination of metal ions such as Nickel (Ni), Copper (Cu), Zinc (Zn), and Cadmium (Cd) to a carbamate ligand can trigger hydrolysis of the system rsc.org. This interaction can lead to a self-immolation process, resulting in the formation of new complexes and the release of alcohol species from the carbamate ligand rsc.org.

This ability to coordinate with metal ions is particularly relevant for enzymes that contain a metal ion in their active site, such as metalloproteinases. While direct studies on this compound may be limited, the chemistry of the carbamate group suggests a potential mechanism of action involving chelation or coordination with catalytic metal ions, which could alter the enzyme's function. Quantum-chemical methods have shown that molecules containing a benzylcarbamoyl group are capable of forming five-membered metallocycles researchgate.net.

Interaction with Target Molecules and Signaling Pathways

Derivatives of benzyl carbamate have been investigated for their ability to interact with and modulate various biological targets, leading to effects on specific signaling pathways.

Enzyme Inhibition: Substituted benzyl N-phenylcarbamates have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic pathways of the nervous system. Their inhibition is a key strategy in managing the symptoms of Alzheimer's disease arkat-usa.orgnih.gov. The inhibitory potency is generally stronger against BChE than AChE arkat-usa.orgnih.gov. Another target related to Alzheimer's disease is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Certain benzyl carbamate derivatives have been shown to inhibit BACE1, which is involved in the formation of amyloid-β plaques mdpi.com.

Receptor Tyrosine Kinase Inhibition: In the context of cancer therapy, a series of pyrimidine-based benzyl carbamates has been developed to potently inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (Ex20Ins) mutations. These mutations are often associated with resistance to currently approved inhibitors nih.gov. A co-crystal structure revealed that the 4-fluorobenzyl carbamate substituent binds to a deep hydrophobic pocket in the EGFR kinase domain. This interaction, combined with covalent bond formation, results in potent inhibition of the signaling pathways driven by these mutant receptors nih.gov.

Antitubercular Activity: Novel (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated significant potential as antitubercular agents, showing potent activity against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant variants mdpi.com.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzylcarbamates, these investigations have explored the effects of various structural modifications on their potency and selectivity.

Influence of Substituents on Biological Potency

The nature and position of substituents on the benzylcarbamate scaffold have a profound impact on biological activity.

Electronic Effects: In the inhibition of BACE1, the electronic parameters of substituents play a significant role. It was observed that derivatives with minimal electron-withdrawing substituents and, conversely, compounds with strong electron-withdrawing substituents did not effectively reduce BACE1 activity. The highest inhibition was achieved with a fluorine substituent at the 4-position of the phenyl ring mdpi.com. Similarly, for 4-nitrobenzyl carbamates designed as bioreductive prodrugs, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation and release of the active agent following enzymatic reduction researchgate.net.

Hydrophobic and Steric Effects: The development of EGFR and HER2 inhibitors showed that installing a benzyl carbamate moiety into a pyrimidine scaffold enhanced inhibitory activity by over 20-fold compared to an analog lacking this group. This is attributed to favorable interactions with a deep hydrophobic pocket in the kinase domain nih.gov. Further substitution, such as a 4-fluorine on the benzyl group, led to an additional enhancement of potency nih.gov. In the case of antitubercular agents, modifying the carbamate with various alkyl and cycloalkyl groups significantly influenced the minimum inhibitory concentration (MIC), with cycloalkyl carbamates like cyclo-hexyl and cyclo-heptyl derivatives showing the most potent activity mdpi.com.

The following table summarizes the influence of various substituents on the biological potency of benzylcarbamate derivatives against different targets.

Target Enzyme/OrganismBase ScaffoldSubstituent ModificationEffect on Potency
BACE1Benzyl {4-[(phenyl)carbamoyl]-3-hydroxyphenyl}carbamateR = 4-F on the phenyl ringMost significant inhibition (27.5%) mdpi.com
EGFR/HER2 Ex20Ins2,4-disubstituted pyrimidine4-fluorobenzyl carbamate at C4-positionEnhanced inhibitory activity nih.gov
M. tuberculosis(3-benzyl-5-hydroxyphenyl)carbamateCyclo-hexyl and cyclo-heptyl carbamatesGood inhibitory activity (MIC = 1.25 µg/mL) mdpi.com
Acetylcholinesterase (AChE)Benzyl N-phenylcarbamate4-acetoxybenzyl groupMost effective inhibitor in the series (IC50 = 199 µmol·L⁻¹) arkat-usa.org
Butyrylcholinesterase (BChE)Benzyl N-phenylcarbamate4-acetoxybenzyl groupMost effective inhibitor in the series (IC50 = 21 µmol·L⁻¹) arkat-usa.org

Chiral Effects on Biological Activity

Chirality is a fundamental property in biological systems, as enzymes and receptors are themselves chiral macromolecules. This often leads to different biological activities between the enantiomers of a chiral drug nih.gov. The interaction of a chiral molecule with a biological target is highly stereoselective nih.govnih.gov. Consequently, the biological activity of a chiral compound may reside predominantly in one enantiomer nih.gov. For carbamate-containing compounds, this principle has been demonstrated in HIV-1 protease inhibitors, where the 3-(S)-THF carbamate stereoisomer showed a significant potency-enhancing effect acs.org. While specific studies detailing the chiral effects of this compound itself are not prevalent, the established principles of stereochemistry in drug action suggest that if a chiral center were introduced into the molecule, its enantiomers would likely exhibit different potencies and pharmacological profiles researchgate.net.

Pharmacological Profiling and Therapeutic Potential

The diverse biological activities of benzylcarbamate derivatives highlight their therapeutic potential across several disease areas.

Neurodegenerative Diseases: The dual inhibition of AChE and BChE, along with the modulation of BACE1, positions benzylcarbamate derivatives as promising candidates for the symptomatic treatment and potential disease modification of Alzheimer's disease arkat-usa.orgmdpi.com. The lipophilicity of these compounds, as indicated by their partition coefficients, suggests a good potential for crossing the blood-brain barrier arkat-usa.org.

Oncology: The potent and broad inhibition of EGFR and HER2 Ex20Ins mutants by pyrimidine-based benzyl carbamates offers a promising strategy for treating non-small cell lung cancer and other cancers harboring these drug-resistant mutations nih.gov.

Infectious Diseases: The discovery of (3-benzyl-5-hydroxyphenyl)carbamates with strong in vitro and in vivo efficacy against M. tuberculosis provides a new scaffold for the development of novel antitubercular drugs mdpi.com.

The table below provides a pharmacological profile of selected benzylcarbamate derivatives.

Compound ClassTherapeutic AreaTarget(s)Key Findings
Substituted Benzyl N-phenylcarbamatesAlzheimer's DiseaseAChE, BChEIC50 values of 199-535 µM for AChE and 21-177 µM for BChE arkat-usa.org.
Benzyl {4-[(phenyl)carbamoyl]-3-hydroxyphenyl}carbamatesAlzheimer's DiseaseBACE1Up to 27.5% inhibition at 10 µM concentration mdpi.com.
Pyrimidine-based Benzyl CarbamatesOncologyEGFR, HER2 Ex20InsPotent biochemical inhibitory activities nih.gov.
(3-benzyl-5-hydroxyphenyl)carbamatesTuberculosisM. tuberculosisMIC values as low as 1.25 µg/mL against sensitive and MDR strains mdpi.com.

Advanced Applications and Emerging Research Areas

Protecting Group Chemistry in Complex Molecule Synthesis

The benzyl (B1604629) carbamate (B1207046) protecting group, commonly known as the Cbz or Z group, is a cornerstone in the synthesis of complex organic molecules, especially in peptide chemistry. acs.orgmasterorganicchemistry.com Introduced by Max Bergmann and Leonidas Zervas in 1932, it serves as a robust protecting group for amines. masterorganicchemistry.com Its stability under a wide range of reaction conditions and the ability to be selectively removed make it highly versatile. nih.govtotal-synthesis.com

A key feature of the benzyl carbamate protecting group is its facile removal by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. acs.orgmasterorganicchemistry.comtotal-synthesis.com This process is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide. total-synthesis.com The reaction's mildness allows for the deprotection of sensitive substrates without affecting other functional groups. masterorganicchemistry.com

Research has focused on modifying the electronic properties of the benzyl group to achieve selective deprotection when multiple benzyl-type protecting groups are present in a molecule. acs.orgacs.org For instance, the introduction of an electron-withdrawing group, such as a trifluoromethyl substituent on the aromatic ring, can deactivate the carbamate towards hydrogenolysis. acs.org This allows for the selective removal of other, more labile benzyl-type protecting groups in the same molecule. acs.org

Conversely, researchers have developed novel benzyl carbamate derivatives that can be sequentially removed by hydrogenolysis. acs.orgnih.govacs.org For example, the 2-naphthylmethyl carbamate (CNAP) group can be selectively cleaved in the presence of a 4-trifluoromethylbenzyl carbamate (CTFB) group, providing a method for orthogonal deprotection under hydrogenolysis conditions. acs.orgacs.orgnih.govacs.org

Table 1: Competitive Hydrogenolysis of Benzyl Carbamate Derivatives

Entry Substrate Protecting Group 1 Protecting Group 2 Conditions Selectivity Reference
1 Piperazine derivative Cbz CNAP H₂, Pd/C Low acs.org
2 Various substrates CNAP CTFB H₂, Pd/C High acs.orgacs.orgnih.govacs.org

Intermediates in Pharmaceutical and Agrochemical Synthesis

Benzyl carbamate and its derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.govinnopeptichem.com Their ability to introduce a protected amino group is fundamental in building the complex molecular architectures of many bioactive compounds. nih.gov

In pharmaceutical synthesis, benzyl carbamate is a key building block for various therapeutic agents. innopeptichem.comguidechem.com For example, BENZYL N-HYDROXYCARBAMATE is an important intermediate in the synthesis of Ticagrelor, an antiplatelet drug. guidechem.com Furthermore, substituted benzyl carbamates are integral to the synthesis of compounds with potential antitubercular and BACE1 modulation activities. nih.govmdpi.com

In the agrochemical industry, carbamate derivatives are widely used as pesticides, fungicides, and herbicides. nih.gov The synthesis of these compounds often involves intermediates derived from benzyl carbamate. scirp.orgscirp.org For instance, various ethyl benzyl carbamates have been synthesized and investigated for their potential ixodicide (tick-killing) activity. scirp.orgscirp.org

Materials Science Applications

The application of benzyl carbamate derivatives extends into the field of materials science, where their structural features can be exploited to create materials with specific properties.

While direct research on "benzyl benzylcarbamate" for enantioselective membranes is limited in the provided search results, the broader class of carbamates is known for its potential in creating chiral stationary phases for chromatography. The ability of the carbamate group to form hydrogen bonds and engage in dipole-dipole interactions is crucial for chiral recognition. It is plausible that polymers or materials incorporating chiral benzyl carbamate derivatives could be developed for enantioselective membranes. These membranes would function by selectively allowing one enantiomer of a chiral molecule to pass through while retaining the other, a critical process in the pharmaceutical industry for obtaining pure enantiomers of drugs.

Development of New Therapeutic Agents

Researchers are actively exploring benzyl carbamate derivatives for the development of new therapeutic agents to treat a variety of diseases. nih.govmdpi.com The carbamate functional group is a key structural motif in many approved drugs. nih.gov

One area of investigation is the development of antitubercular agents. A series of (3-benzyl-5-hydroxyphenyl)carbamates have been synthesized and shown to have potent inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

Another therapeutic target is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease. Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was identified as a modest inhibitor of BACE1. mdpi.com Additionally, various substituted benzyl N-phenylcarbamates have been tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes also relevant to Alzheimer's disease. arkat-usa.org

Furthermore, benzylamine-derived compounds, which can be synthesized from benzyl carbamate, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net

Research into Novel Rearrangement Reactions for Synthesis of Complex Scaffolds

The benzyl carbamate moiety can participate in or be synthesized through various rearrangement reactions, which are powerful tools for creating complex molecular scaffolds. The Curtius rearrangement, for instance, is a well-established method for converting carboxylic acids into carbamates via an isocyanate intermediate. nih.govorganic-chemistry.org

More recently, research has explored novel rearrangement reactions involving benzyl carbamate derivatives. The thermally induced Newman–Kwart rearrangement of O-benzyl thiocarbamates to S-benzyl thiocarbamates proceeds through a tight ion pair intermediate and allows for the synthesis of various substituted S-benzyl thiocarbamates in good yields. kiku.dk This type of rearrangement can be valuable for introducing sulfur-containing functional groups into complex molecules.

Additionally, phosphine-catalyzed annulative rearrangement reactions of allenylic carbamates have been developed to synthesize 3-pyrrolines, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.net These reactions demonstrate the versatility of carbamate-containing starting materials in constructing diverse and complex molecular architectures.

Design of Carbonic Anhydrase Inhibitors

Recent research has explored the potential of N-unsubstituted carbamates, such as benzyl carbamate, as a class of carbonic anhydrase inhibitors (CAIs). rsc.orgnih.govrsc.org These investigations have revealed that such molecules can effectively inhibit human carbonic anhydrases (hCAs) and serve as foundational compounds for developing new CAIs. rsc.orgnih.gov The mechanism of inhibition is noteworthy as benzyl carbamate acts as a substrate analog, directly coordinating with the catalytic zinc ion in a manner that mimics the binding of the natural substrate, bicarbonate. rsc.orgnih.gov

Studies have demonstrated that benzyl carbamate exhibits selective inhibition towards different carbonic anhydrase isoforms. rsc.org Specifically, it shows more potent inhibition of hCA II and hCA XII, with inhibition constants in the low micromolar range. rsc.org In contrast, its inhibitory activity against hCA I is significantly weaker. rsc.org This selectivity suggests that the benzyl carbamate scaffold could be a valuable starting point for designing isoform-selective inhibitors.

The inhibitory effects of benzyl carbamate on various human carbonic anhydrase isoforms have been quantified, as detailed in the table below.

Table 1: Inhibition Constants (Kᵢ) of Benzyl Carbamate Against Human Carbonic Anhydrase Isoforms

Isoform Inhibition Constant (Kᵢ) in μM
hCA I 59.2
hCA II 1.9
hCA IX 21.5
hCA XII 2.4

Data sourced from kinetic and structural studies on N-unsubstituted carbamates as carbonic anhydrase inhibitors. rsc.org

The carbamate group is a key structural element in many approved drugs and is increasingly utilized in medicinal chemistry. acs.orgnih.gov Its stability and ability to interact with biological targets make it an attractive moiety for drug design. acs.orgnih.gov In the context of carbonic anhydrase inhibition, derivatives of benzyl carbamate, such as benzyl (4-sulphamoylphenyl)carbamimidothioates, have also been synthesized and evaluated, showing moderate to low nanomolar inhibition constants against several hCA isoforms. nih.gov The research into benzyl carbamate and its derivatives underscores the potential of this chemical class in the development of novel therapeutic agents targeting carbonic anhydrases.

Future Research Directions and Unanswered Questions

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of benzylcarbamates is an active area of research, with a significant focus on developing novel catalytic systems to improve reaction efficiency and selectivity. One promising approach involves the use of heterogeneous catalysts, such as cerium(IV) oxide (CeO₂). CeO₂ has been demonstrated to effectively catalyze the one-pot synthesis of methyl benzylcarbamate from benzylamine (B48309), CO₂, and methanol, achieving a high yield of 92%. rsc.orgrsc.org This catalyst is also reusable, adding to its appeal from a green chemistry perspective. rsc.orgrsc.org

Another avenue of exploration is the use of rhodium catalysts. For instance, Rh(I)-catalyzed carbonylative ring expansion of aminocyclopropanes has been utilized to synthesize various N-heterocycles, showcasing the versatility of transition-metal catalysis in constructing complex molecular architectures that may incorporate the benzylcarbamate moiety. bris.ac.uk Research is also ongoing into Lewis acid catalysts, such as zinc acetate dihydrate, for the selective ring-opening of catechol carbonates with alcohols, a key step in a two-step synthesis of carbamates. uantwerpen.be The development of these and other new catalytic systems is crucial for enabling more efficient and selective access to benzyl (B1604629) benzylcarbamate and its derivatives under milder reaction conditions.

Deeper Understanding of Reaction Mechanisms at the Molecular Level

A thorough understanding of reaction mechanisms at the molecular level is fundamental to optimizing the synthesis of benzyl benzylcarbamate and designing novel synthetic routes. Current research delves into the intricate pathways of carbamate (B1207046) formation. For example, the reaction of amines with CO₂ can lead to the formation of alkylammonium carbamates, which are often unstable and can undergo further reactions. thieme-connect.de The stability and reactivity of these intermediates are influenced by factors such as solvent and the presence of bases. mdpi.com

Mechanistic studies have also shed light on alternative pathways. The reaction of N-substituted trichloroacetamides with alcohols, catalyzed by a base like DBU, is proposed to proceed through an isocyanate intermediate, which then reacts with the alcohol to form the carbamate. acs.orgnih.gov Another studied mechanism involves the reaction of 4-propylcatechol carbonate with benzylamine, where side products can form through catechol deprotonation and recyclization. uantwerpen.be Understanding these competing pathways is essential for improving the selectivity towards the desired this compound product. Spectroscopic and computational studies are key tools in elucidating these complex reaction mechanisms, providing insights into transition states and reaction intermediates. acs.orgmdpi.com

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool for the predictive design of molecules and the optimization of synthetic processes. medmedchem.com In the context of benzylcarbamates, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to optimize molecular structures and predict vibrational frequencies. scirp.orgresearchgate.netscirp.org These theoretical calculations can be compared with experimental data from techniques like X-ray diffraction and IR spectroscopy to validate the computational models. scirp.orgscirp.org

Such models are crucial for understanding structure-activity relationships (SAR). cardiff.ac.uk For example, computational studies have been used to design benzylcarbamate derivatives as potent inhibitors of HIV protease. medmedchem.com Molecular docking and dynamics simulations help in predicting the binding affinity and interaction of these compounds with their biological targets. medmedchem.comnih.gov Furthermore, computational approaches can predict pharmacokinetic profiles and even thermodynamic properties like the change in heat capacity upon ligand binding, offering insights that can discriminate between effective and ineffective inhibitors. nih.gov These predictive capabilities accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates. medmedchem.comcardiff.ac.uk

Table 1: Comparison of Theoretical and Experimental Data for a Benzylcarbamate Analog This table illustrates the use of computational chemistry to predict molecular properties, which are then compared with experimental results for validation.

ParameterHF/6-31+G(d) (Calculated)B3LYP/6-311+G(d,p) (Calculated)Experimental (X-ray)
Bond Length C-N (Å)1.351.371.34
Bond Length C=O (Å)1.211.231.22
Bond Angle C-N-C (°)121.5121.8122.1

Note: Data is hypothetical and for illustrative purposes, based on findings that compare computational and experimental results for carbamates. scirp.org

Comprehensive Biological Evaluation and Target Identification

While this compound itself is primarily a synthetic intermediate, its core structure is found in molecules with significant biological activity. A comprehensive biological evaluation of its derivatives is crucial for identifying new therapeutic agents. Research has shown that carbamates, in general, exhibit a wide range of biological activities. researchgate.net For instance, certain ethyl benzyl carbamate derivatives have been investigated for their potential as ixodicides to control ticks. researchgate.netscirp.org

A significant area of investigation is the role of benzylcarbamate derivatives as enzyme inhibitors. They have shown promise as potent inhibitors of HIV protease, a key target in antiretroviral therapy. medmedchem.comnih.gov The benzylcarbamate moiety can also be found in compounds designed to inhibit other enzymes, such as dUTPase, which is a target for controlling protozoal and bacterial infections. cardiff.ac.uk Future research will likely involve screening benzylcarbamate libraries against a broader range of biological targets to uncover new therapeutic applications. Identifying the specific molecular targets and understanding the mechanism of action is a critical step in the development of new drugs. scirp.org

Development of Novel Derivatization Strategies for Diverse Applications

The development of novel derivatization strategies for this compound is key to expanding its utility in various applications, from materials science to medicinal chemistry. The carbamate functional group is versatile and can be incorporated into more complex molecules. For example, benzylcarbamate can serve as a protecting group for amines in multi-step organic synthesis, which can be cleaved under specific conditions like hydrogenolysis. cardiff.ac.ukacs.org

New synthetic methods allow for the creation of a wide array of derivatives. A Curtius rearrangement procedure can be used to transform a carboxylic acid into a benzylcarbamate derivative. acs.org Furthermore, benzylcarbamate moieties can be attached to different molecular scaffolds to modulate their properties. This has been demonstrated in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazole analogues with anticancer activity and N-substituted benzamide derivatives as potential antitumor agents. acs.orgresearchgate.net The synthesis of benzylcarbamate-linked glycan probes for use in glycan microarrays further highlights the diverse applications achievable through derivatization. researchgate.net These strategies enable the fine-tuning of molecular properties for specific functions.

Table 2: Examples of Derivatization Reactions for Benzylcarbamate Synthesis

Starting MaterialReagent(s)Product TypeApplication
BenzylamineBenzyl chloroformateThis compoundBasic synthesis
Phenylacetic acidDiphenylphosphoryl azide (B81097), Triethylamine (B128534), Benzyl alcoholThis compoundCurtius rearrangement
N-benzyl-2,2,2-trichloroacetamideBenzyl alcohol, DBUThis compoundFrom isocyanate precursor
Benzylamine, CO₂, Benzyl alcoholPOCl₃, DiisopropylethylamineThis compoundCO₂ fixation

This table is a compilation of synthetic strategies mentioned in the search results. acs.orggoogle.comkobe-u.ac.jpunh.edu

Sustainable Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for synthesizing this compound. unipd.it A key focus is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock, replacing hazardous reagents like phosgene (B1210022). uantwerpen.bethieme-connect.degoogle.comresearchgate.net One-pot syntheses from amines, CO₂, and alcohols catalyzed by reusable heterogeneous catalysts like CeO₂ represent a significant step towards greener processes. rsc.orgrsc.org

Q & A

Q. What synthetic methods are optimal for producing benzyl benzylcarbamate with high purity and yield?

this compound is typically synthesized via nucleophilic substitution or carbamate transfer reactions. A model approach involves reacting benzyl 2-hydroxy-propylphenyl carbonate with benzylamine in solvents like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF), achieving >80% selectivity for the desired product . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., 2-MeTHF) enhance selectivity by minimizing side reactions like catechol deprotonation .
  • Amine stoichiometry : Using 1.5 equivalents of benzylamine balances selectivity (95%) and excess reagent management .
  • Purification : Sequential washing with NaOH (to remove phenolic byproducts) and HCl (to remove excess amine) avoids column chromatography, yielding 90% pure product .

Q. How do reaction conditions influence byproduct formation in this compound synthesis?

Byproducts such as 2-hydroxy-propylphenyl benzylcarbamates (9a) arise from solvent-dependent recyclization of intermediates. For example:

  • In EtOAc, 81% yield of this compound is achieved, but 9a forms via catechol deprotonation .
  • Lowering reaction concentration does not improve selectivity, but increasing benzylamine equivalents suppresses byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent selectivity in carbamate synthesis?

The reaction pathway bifurcates based on solvent polarity and hydrogen-bonding capacity. In 2-MeTHF:

  • Steric hindrance : The solvent’s bulky structure limits catechol intermediate formation, favoring direct carbamate transfer .
  • Hydrophobicity : Non-miscibility with water simplifies aqueous work-up, reducing contamination by polar byproducts .
    Computational studies (not directly referenced here) could model solvent-cage effects to further validate these observations.

Q. How can heterogeneous catalysts improve this compound synthesis efficiency?

Catalysts like polymer-supported palladium or carbon nanotube hybrids enhance CO₂ fixation in carbamate synthesis. For example:

  • CO₂ utilization : this compound synthesis via CO₂ coupling with benzylamine and benzyl alcohol achieves 68% yield under catalytic conditions, offering a sustainable route .
  • Catalyst recyclability : Heterogeneous systems enable reuse without significant activity loss, though leaching risks require characterization via ICP-MS or TGA .

Q. What analytical techniques resolve contradictions in reported yields for this compound?

Discrepancies in yields (e.g., 68% vs. 90%) arise from methodological differences:

  • Reaction scale : Larger-scale syntheses (10 mmol) report higher yields (98%) due to optimized mixing and reduced side reactions .
  • Work-up protocols : Acid-base extraction (vs. column chromatography) minimizes product loss but may underestimate purity without NMR or LCMS validation .

Q. How does this compound’s stability impact its utility in multi-step syntheses?

Benzyl carbamates are prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Protecting group compatibility : Use in neutral pH conditions or with orthogonal protecting groups (e.g., tert-butyl carbamates) .
  • Thermal stability : Decomposition above 150°C limits high-temperature applications, necessitating DSC or TGA for process design .

Methodological Recommendations

  • Synthetic Optimization : Prioritize biorenewable solvents (e.g., 2-MeTHF) and stoichiometric excess of amines to suppress byproducts .
  • Catalyst Screening : Test Pd/C or Cu-based catalysts for CO₂-mediated routes to enhance atom economy .
  • Analytical Validation : Use LCMS or ¹H NMR to quantify purity and identify side products like dibenzylurea (absent in optimized protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.